N-(2-pyrazol-1-ylphenyl)-6-pyrrolidin-1-ylpyridine-3-carboxamide
Description
N-(2-pyrazol-1-ylphenyl)-6-pyrrolidin-1-ylpyridine-3-carboxamide is a complex organic compound that features a pyrazole ring, a pyridine ring, and a pyrrolidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of multiple heterocyclic rings in its structure makes it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
N-(2-pyrazol-1-ylphenyl)-6-pyrrolidin-1-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c25-19(15-8-9-18(20-14-15)23-11-3-4-12-23)22-16-6-1-2-7-17(16)24-13-5-10-21-24/h1-2,5-10,13-14H,3-4,11-12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONRNUJJAFHOOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)C(=O)NC3=CC=CC=C3N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-pyrazol-1-ylphenyl)-6-pyrrolidin-1-ylpyridine-3-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the pyridine and pyrrolidine rings. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
For example, the synthesis might begin with the reaction of 2-bromoaniline with pyrazole to form 2-(pyrazol-1-yl)aniline. This intermediate can then be reacted with 6-chloronicotinic acid to form the pyridine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(2-pyrazol-1-ylphenyl)-6-pyrrolidin-1-ylpyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst can be used to oxidize the compound, leading to the formation of oxidized derivatives.
Reduction: Sodium borohydride in methanol is a common reagent for reducing the compound to its corresponding amine.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide or potassium cyanide under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to the formation of various substituted products, depending on the nucleophile or electrophile used .
Scientific Research Applications
N-(2-pyrazol-1-ylphenyl)-6-pyrrolidin-1-ylpyridine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Medicine: The compound’s structure allows for the exploration of its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-pyrazol-1-ylphenyl)-6-pyrrolidin-1-ylpyridine-3-carboxamide depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of multiple heterocyclic rings allows for interactions with various biological molecules, potentially leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
N-(2-pyrazol-1-ylphenyl)-6-pyrrolidin-1-ylpyridine-3-carboxamide: This compound is unique due to the combination of pyrazole, pyridine, and pyrrolidine rings in its structure.
1-(2-pyrazol-1-ylphenyl)-3-pyrrolidin-1-ylpyridine-2-carboxamide: Similar structure but with different positioning of the carboxamide group.
2-(pyrazol-1-yl)aniline: A simpler compound with only the pyrazole and aniline rings.
Uniqueness
The uniqueness of this compound lies in its multi-ring structure, which provides a versatile framework for various chemical reactions and applications. The combination of different heterocyclic rings allows for diverse interactions with biological molecules, making it a valuable compound for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
